Compound Description: Nirogacestat is an investigational, oral, small-molecule, selective gamma-secretase inhibitor (GSI). [] In a phase 3 study, nirogacestat significantly improved progression-free survival compared with placebo in patients with progressing desmoid tumors. [] Studies suggest that nirogacestat may increase cell-surface levels of B-cell maturation antigen (BCMA) and reduce soluble BCMA levels, potentially enhancing anti-BCMA agent activity in multiple myeloma. [] Preclinical studies using the "KGN" GCT cell line, harboring a FOXL2 C134W mutation, demonstrated that nirogacestat significantly inhibited cell proliferation and growth in a concentration-dependent manner. []
Relevance: Nirogacestat is directly mentioned alongside Gamma-Secretase Inhibitor XVI in the prompt, implying a close structural relationship. Both compounds are classified as GSIs, suggesting they share a core structure capable of binding and inhibiting the gamma-secretase complex. [, ]
Relevance: Although not structurally described, semagacestat's classification as a γ-secretase inhibitor suggests it shares a similar pharmacophore with Gamma-Secretase Inhibitor XVI. [] This shared target and potential for overlapping adverse effects imply a structural relationship, making semagacestat relevant for understanding potential benefits and risks associated with Gamma-Secretase Inhibitor XVI.
AL101
Compound Description: AL101 is a highly potent, parenterally administered, investigational gamma-secretase inhibitor. [] It has shown promising results in the treatment of desmoid tumors, with two reported cases demonstrating long-lasting responses. []
Relevance: AL101, like Gamma-Secretase Inhibitor XVI, targets the gamma-secretase complex. [] This shared mechanism of action suggests a degree of structural similarity between the two compounds, as they likely bind to similar sites on the gamma-secretase complex.
AL102
Compound Description: AL102 is a potent, orally administered gamma-secretase inhibitor that shares structural features with AL101. [] Preliminary evidence from a phase 1 study suggests potential efficacy in treating desmoid tumors. []
Relevance: AL102's structural similarity to AL101, another gamma-secretase inhibitor, suggests it might also share structural elements with Gamma-Secretase Inhibitor XVI. [] This makes AL102 relevant in understanding the structure-activity relationship of gamma-secretase inhibitors.
Compound Description: DAPT is a dipeptidic gamma-secretase inhibitor that effectively inhibits Notch signaling. [] It has shown promising results in preclinical studies for improving pancreatic islet engraftment after transplantation. [] DAPT increased vascular density and the fraction of functional blood vessels in treated mice, suggesting its potential for enhancing islet graft survival and function. []
Relevance: DAPT and Gamma-Secretase Inhibitor XVI are both gamma-secretase inhibitors, implying they might share a common pharmacophore responsible for their inhibitory activity. [] Investigating DAPT's structure-activity relationship provides valuable insights into the structural features crucial for gamma-secretase inhibition, which could be relevant to Gamma-Secretase Inhibitor XVI.
LY3039478
Compound Description: LY3039478 is an orally available gamma-secretase (GS) inhibitor with potential antineoplastic activity. [] It functions by binding to the GS protease complex, preventing the cleavage and release of the Notch intracellular domain (NICD). [] By inhibiting Notch signaling, LY3039478 induces apoptosis and inhibits tumor cell growth. []
Relevance: As a gamma-secretase inhibitor, LY3039478 likely shares structural similarities with Gamma-Secretase Inhibitor XVI, allowing them to bind and inhibit the same target. [] Understanding the structural features of LY3039478 contributing to its activity and potential off-target effects can provide insights into the development and optimization of Gamma-Secretase Inhibitor XVI.
RO4929097
Compound Description: RO4929097 is an orally bioavailable, small-molecule gamma secretase (GS) inhibitor with potential antitumor activity. [] It binds to GS and blocks the activation of Notch receptors, inhibiting tumor cell proliferation. []
Relevance: RO4929097 and Gamma-Secretase Inhibitor XVI are both small-molecule GSIs, suggesting a possible structural resemblance. [] Understanding RO4929097's structure-activity relationship helps to elucidate the key structural features essential for potent gamma-secretase inhibition, which could be applicable to Gamma-Secretase Inhibitor XVI.
BMS-906024
Compound Description: BMS-906024 is a clinically relevant gamma-secretase inhibitor (GSI) that inhibits Notch activation. [] It is currently in Phase 1 clinical trials for patients with T-cell acute lymphoblastic leukemia and metastatic solid tumors. [] Preclinical studies showed synergistic antitumor activity of BMS-906024 in combination with paclitaxel, particularly in KRAS wild-type lung adenocarcinoma cells. [, ]
Relevance: BMS-906024 and Gamma-Secretase Inhibitor XVI share the same target, the gamma-secretase complex, implying structural similarities between the two compounds. [, ] Studying BMS-906024's preclinical and clinical data can provide insights into potential efficacy, safety profiles, and combination strategies for Gamma-Secretase Inhibitor XVI.
Avagacestat
Compound Description: Avagacestat ( (R)-2-(4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide) is a γ-secretase-inhibiting drug that has been investigated in preclinical and clinical studies for Alzheimer's disease. []
Relevance: Avagacestat's classification as a γ-secretase inhibitor indicates a potential structural resemblance to Gamma-Secretase Inhibitor XVI. [] Investigating its development and clinical outcomes could offer valuable information for optimizing the design and therapeutic application of Gamma-Secretase Inhibitor XVI.
MRK003
Compound Description: MRK003 is a gamma-secretase inhibitor that has demonstrated anti-tumor activity in a human multiple myeloma xenograft mouse model by downregulating the Notch1 signaling pathway and inhibiting AKT expression. []
Relevance: As a gamma-secretase inhibitor, MRK003 likely shares structural similarities with Gamma-Secretase Inhibitor XVI. [] Understanding MRK003's activity in preclinical models can provide insights into potential therapeutic applications and mechanisms of action for Gamma-Secretase Inhibitor XVI.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid is an intermediate in the biosynthesis of Ochratoxin B, toxic metabolite from aspergillus orchraceus. 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid is a natural product found in Aspergillus ochraceus with data available.